N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-6-9-4-8(11)5-10-7-2-3-7/h4,6-7,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVGIYMNOOSWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466199-32-5 | |
| Record name | N-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine typically involves the following steps:
Methylation of Imidazole: The imidazole ring is methylated using methanol in the presence of an acid catalyst.
Formation of the Cyclopropane Moiety: The methylated imidazole is then reacted with cyclopropanamine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine has been investigated for its potential as a pharmaceutical agent due to its structural properties that allow for interactions with biological targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it a valuable scaffold in drug design.
1.1. Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. Research indicates that derivatives of imidazole can be synthesized through multicomponent reactions involving N-substituted methanamines and aldehydes, leading to the formation of complex structures with potential biological activity . Such synthetic pathways are crucial for developing new therapeutic agents targeting specific diseases.
2.1. Antidiabetic Agents
Recent studies have highlighted the potential of imidazole derivatives, including those related to this compound, as α-glucosidase inhibitors. These compounds can help regulate blood glucose levels by inhibiting carbohydrate absorption, making them candidates for diabetes treatment . The inhibitory potency of these derivatives has been evaluated, showing promising IC50 values that indicate their effectiveness.
2.2. Immunomodulatory Effects
The compound's structure suggests it may interact with sphingosine-1-phosphate (S1P) receptors, which are critical in regulating immune responses and vascular stability. Compounds that modulate S1P receptor activity have shown efficacy in treating autoimmune diseases and preventing organ rejection during transplants . This highlights the potential of this compound in developing immunosuppressive therapies.
3.1. Case Studies
Several studies have documented the synthesis and evaluation of compounds derived from this compound:
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropane moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler derivative of imidazole with similar chemical properties but lacking the cyclopropane moiety.
Cyclopropanamine: Contains the cyclopropane moiety but lacks the imidazole ring.
Uniqueness
N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine is unique due to the combination of the imidazole ring and the cyclopropane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts.
Biological Activity
N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine, also known as 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring linked to a 1-methyl-1H-imidazole moiety. The molecular formula is , with a molecular weight of approximately 153.20 g/mol. The compound can be synthesized through cyclopropanation reactions involving imidazole derivatives and cyclopropanating agents like diazomethane.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring plays a crucial role in enzyme modulation, which can inhibit microbial growth and reduce inflammation. The cyclopropane structure may enhance the compound's stability and reactivity, contributing to its overall efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methyl-1H-imidazol-5-yl)methanamine | Structure | Moderate antimicrobial activity |
| 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride | Structure | Strong antifungal properties |
| 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine | Structure | Effective against specific bacterial strains |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine, and how is its purity validated?
- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, analogous structures (e.g., N-(2-((4-Cyanophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)-ethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide) are synthesized by reacting amines with activated nitriles under reflux, followed by purification via silica gel chromatography . Purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural integrity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) is critical for resolving 3D structures . NMR (¹H/¹³C) identifies proton environments and connectivity, while HRMS confirms molecular formula . For crystalline derivatives, anisotropic displacement parameters are analyzed using ORTEP for Windows to validate thermal motion models .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods for volatile reactions, wear nitrile gloves, and employ emergency eyewash stations. In case of exposure, rinse affected areas with water for 15 minutes and seek medical consultation .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of This compound?
- Methodology : Utilize high-throughput screening (HTS) for reaction conditions. For example, multicomponent reactions (e.g., UT-4CR) with aldehydes, TMSN₃, and isocyanides in methanol at room temperature can improve efficiency . Optimize stoichiometry via Design of Experiments (DoE) to minimize byproducts .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodology : Density Functional Theory (DFT) studies calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials to predict nucleophilic/electrophilic sites . Molecular docking (e.g., targeting uPAR or farnesyltransferase) evaluates binding modes using software like AutoDock, validated by in vitro assays .
Q. How are structural discrepancies resolved when crystallographic data conflicts with spectroscopic results?
- Methodology : Re-refine X-ray data with SHELXL using alternative constraints (e.g., riding hydrogen models) or twinning corrections. Cross-validate with solid-state NMR or Raman spectroscopy to assess conformational flexibility . For non-crystalline samples, compare HRMS isotopic patterns with theoretical simulations .
Q. What strategies are employed to evaluate the compound’s biological activity, and how are false positives mitigated?
- Methodology : Use dose-response assays (e.g., IC₅₀ determination) in cell-based models, with triplicate replicates. Include counterscreens (e.g., luciferase-based viability assays) to rule out nonspecific effects. For antibacterial studies, reference standards like 1-(2-Methyl-4-nitro-imidazol-1-yl)-3-arylamino-propan-2-ones provide activity benchmarks .
Q. How can stereochemical outcomes be controlled during synthesis of chiral analogs?
- Methodology : Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation reactions). For example, platinum catalysts with chiral auxiliaries enable enantioselective reduction of imine intermediates, as demonstrated in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine synthesis . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
